4-[2-(4-Nitrophenyl)hydrazinyl]-1,5-dioxo-1,5-dihydronaphthalene-2-sulfonamide
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Overview
Description
4-[2-(4-Nitrophenyl)hydrazinyl]-1,5-dioxo-1,5-dihydronaphthalene-2-sulfonamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a hydrazinyl group attached to a nitrophenyl ring, along with a dioxo-dihydronaphthalene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Nitrophenyl)hydrazinyl]-1,5-dioxo-1,5-dihydronaphthalene-2-sulfonamide typically involves a multi-step process. One common method includes the reaction of 4-nitrophenylhydrazine with a suitable naphthalene derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires specific temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product. The use of advanced equipment and techniques ensures the efficient and cost-effective production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Nitrophenyl)hydrazinyl]-1,5-dioxo-1,5-dihydronaphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro-oxidized derivatives, while reduction can produce amino-substituted compounds.
Scientific Research Applications
4-[2-(4-Nitrophenyl)hydrazinyl]-1,5-dioxo-1,5-dihydronaphthalene-2-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pigments
Mechanism of Action
The mechanism of action of 4-[2-(4-Nitrophenyl)hydrazinyl]-1,5-dioxo-1,5-dihydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylhydrazine: A simpler compound with similar structural features but lacking the naphthalene sulfonamide moiety.
2,4-Dinitrophenylhydrazine: Another related compound used in similar chemical reactions and applications.
Uniqueness
4-[2-(4-Nitrophenyl)hydrazinyl]-1,5-dioxo-1,5-dihydronaphthalene-2-sulfonamide is unique due to its complex structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61802-05-9 |
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Molecular Formula |
C16H12N4O6S |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
1,5-dihydroxy-4-[(4-nitrophenyl)diazenyl]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C16H12N4O6S/c17-27(25,26)14-8-12(15-11(16(14)22)2-1-3-13(15)21)19-18-9-4-6-10(7-5-9)20(23)24/h1-8,21-22H,(H2,17,25,26) |
InChI Key |
DFGXJVORCVTGFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CC(=C2O)S(=O)(=O)N)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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